

An In-depth Technical Guide to 1-Phenylethyl Propionate: Discovery and History

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Compound of Interest		
Compound Name:	1-Phenylethyl propionate	
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Abstract

1-Phenylethyl propionate, also known as styrallyl propionate, is a significant ester in the flavor and fragrance industries, valued for its characteristic sweet, fruity, and floral aroma. This technical guide provides a comprehensive overview of its discovery, history, chemical and physical properties, synthesis methodologies, and analytical procedures. While the precise date of its initial synthesis remains obscure, its emergence is situated within the broader context of the development of synthetic flavor and fragrance esters in the latter half of the 19th century. This document details a classic Fischer esterification protocol for its preparation and outlines modern analytical techniques for its characterization, serving as a valuable resource for professionals in chemical research and product development.

Introduction

1-Phenylethyl propionate (CAS No. 120-45-6) is an organic ester recognized for its pleasant and complex aroma profile, often described as fruity, floral, sweet, and green.[1][2] This unique scent has led to its widespread use as a fragrance ingredient in perfumes, cosmetics, and other personal care products.[3] Additionally, it serves as a flavoring agent in various food products, including candies, baked goods, and beverages.[3] Beyond its sensory applications, **1-phenylethyl propionate** also finds utility in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3]



History and Discovery

The precise date of the discovery and the identity of the original synthesizer of **1-phenylethyl propionate** are not well-documented in publicly available literature. However, the history of synthetic flavor and fragrance esters dates back to the mid-19th century. The Great Exhibition of 1851 in London is often cited as a key event that showcased early artificial fruit flavors, which were primarily simple esters. The development of organic chemistry during this period enabled the synthesis of a wide array of aromatic compounds, leading to the growth of the flavor and fragrance industry.

It is highly probable that **1-phenylethyl propionate** was first synthesized in a laboratory setting during the late 19th or early 20th century, as chemists systematically explored esterification reactions between various alcohols and carboxylic acids to create novel aroma compounds. The common method for its preparation is the direct esterification of **1-phenylethanol** with propionic acid, a classic reaction known as Fischer esterification.

Physicochemical Properties

A summary of the key physicochemical properties of **1-phenylethyl propionate** is presented in the table below.



Property	Value	Source
Molecular Formula	C11H14O2	PubChem[4]
Molecular Weight	178.23 g/mol	PubChem[4]
CAS Number	120-45-6	PubChem[4]
Appearance	Colorless liquid	The Good Scents Company
Odor	Fruity, floral, sweet, green	PubChem[4]
Boiling Point	91-92 °C at 5 mmHg	ChemicalBook
Melting Point	-60 °C	Henan Fengda Chemical Co.,Ltd.[2]
Density	1.007 g/cm³ at 20 °C	Henan Fengda Chemical Co.,Ltd.[2]
Refractive Index	1.497 at 20 °C	Henan Fengda Chemical Co.,Ltd.[2]
Solubility	Insoluble in water; soluble in organic solvents and oils.	PubChem[4]
Vapor Pressure	0.0693 mmHg at 25 °C	Henan Fengda Chemical Co.,Ltd.[2]
Flash Point	202 °F (94.4 °C)	Henan Fengda Chemical Co.,Ltd.[2]

Experimental Protocols Synthesis of 1-Phenylethyl Propionate via Fischer Esterification

The most common and historically significant method for preparing **1-phenylethyl propionate** is the Fischer esterification of **1-phenylethanol** with propionic acid, using a strong acid as a catalyst.

Reaction Scheme:



Caption: Fischer esterification of 1-phenylethanol and propionic acid.

Materials:

- 1-Phenylethanol
- Propionic acid
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Diethyl ether or other suitable organic solvent
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, combine 1-phenylethanol and a molar excess of propionic acid (typically 1.5 to 2 equivalents).
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or ptoluenesulfonic acid to the reaction mixture.



- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature.

 Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid), and finally with brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to obtain pure 1phenylethyl propionate.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and effective method for the identification and purity assessment of **1**-phenylethyl propionate.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

Typical GC-MS Parameters:

Injector Temperature: 250 °C

Carrier Gas: Helium

Flow Rate: 1.0 mL/min (constant flow)







Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes

Ramp: 10 °C/min to 280 °C

Hold at 280 °C for 5 minutes

MS Transfer Line Temperature: 280 °C

• Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-400

Sample Preparation:

Dilute a small amount of the **1-phenylethyl propionate** sample in a suitable solvent such as dichloromethane or ethyl acetate before injection into the GC-MS system.

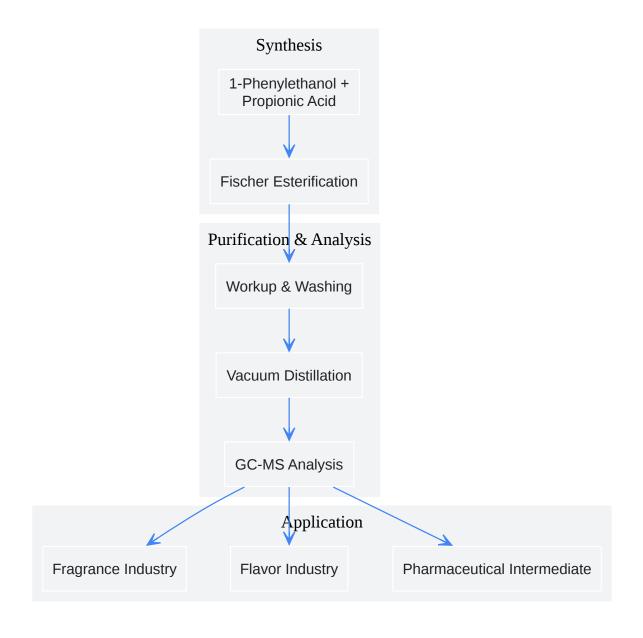
Expected Results:

The gas chromatogram will show a peak at a specific retention time corresponding to **1- phenylethyl propionate**. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, including the molecular ion peak and key fragment ions, which can be compared to a reference library for positive identification.

Logical Relationships and Workflows

The following diagram illustrates the general workflow from the synthesis of **1-phenylethyl propionate** to its final application.





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